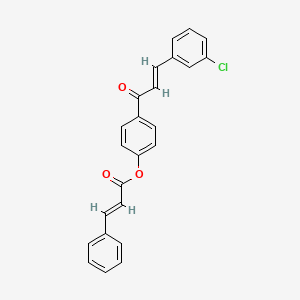
3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propanamide" is a complex organic molecule that may have potential biological activity due to the presence of various functional groups such as amide, hydroxyl, and aromatic systems including fluorophenyl and thiophene rings. The structure suggests that it could interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly aromatic stacking.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include amide bond formation, aromatic substitution, and the introduction of fluorine atoms. For example, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide involved a reaction between amphetamine and flurbiprofen . Similarly, the synthesis of fluoren-9-yl ethyl amides was achieved through a series of steps to evaluate their binding to melatonin receptors . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as NMR, UV, IR, and mass spectrometry. For instance, the characterization of (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was performed using these methods . The presence of fluorine can influence the electronic distribution in the molecule, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The amide bond is typically stable under physiological conditions, but the hydroxyl group could be involved in hydrogen bonding or deprotonation depending on the pH. The fluorine atom could affect the reactivity of adjacent aromatic rings, as seen in the synthesis of dopamine receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The presence of both hydrophobic (fluorophenyl and thiophene rings) and hydrophilic (hydroxyl group) components suggests a balance of solubility that could be favorable for biological interactions. The antioxidant and anticancer activities of related compounds have been evaluated, indicating potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures involving fluorophenyl and thiophene units, like the one mentioned, are often synthesized for their unique properties. For example, derivatives of fluorophenyl and thiophene have been synthesized and characterized through various methods, including NMR, UV, IR, and mass spectral data, to explore their potential applications in pharmaceuticals and material science (Manolov, Ivanov, & Bojilov, 2020; Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
Compounds containing fluorophenyl and thiophene moieties have been explored for a range of biological activities. This includes their potential as anti-cancer, anti-viral, and antibacterial agents due to their ability to interact with biological targets. For instance, derivatives have shown promising antiviral activity against specific strains, indicating the relevance of these compounds in developing new therapeutic agents (Flefel et al., 2014).
Material Science and Chemistry
The structural features of compounds like 3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propanamide make them of interest in material science. Their synthesis and crystal structure analysis contribute to our understanding of molecular interactions and properties, essential for designing materials with specific functions (Nagaraju et al., 2018).
Pharmacokinetics and Drug Development
The exploration of similar compounds in pharmacokinetics and metabolism studies lays the groundwork for drug development. Understanding how these compounds are absorbed, metabolized, and excreted can inform the design of new drugs with improved efficacy and safety profiles (Wu et al., 2006).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S2/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYVRKDOJGUENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)


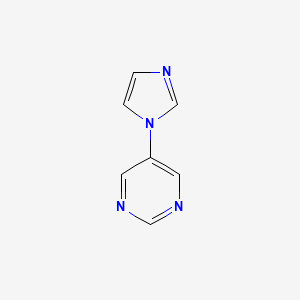
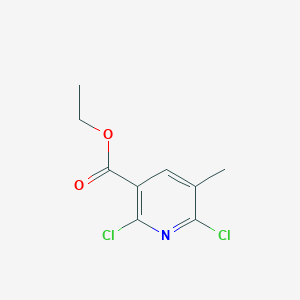
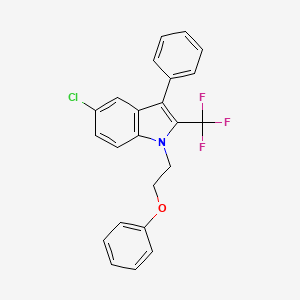
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)
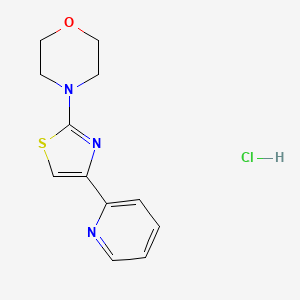
![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)
